1-Penten-3-one, 4-methyl-
Overview
Description
Synthesis Analysis
The synthesis of poly(4-methyl-1-pentene) can be achieved through different polymerization methods. For instance, the polymerization catalyzed by α-diimine nickel catalysts in the presence of MAO is discussed, highlighting the influence of catalyst structure and polymerization parameters on the resulting polymer . Additionally, cationic polymerization using aluminum chloride catalysts in alkyl chloride solvents has been explored, revealing insights into the mechanism and structure of the resulting polymers .
Molecular Structure Analysis
The molecular structure of poly(4-methyl-1-pentene) and its various forms has been extensively studied. The crystal structures of isotactic poly(4-methyl-1-pentene) in different forms (II and III) have been determined using X-ray diffraction data, revealing helical chain conformations and packing in monoclinic and tetragonal unit cells . The structure of syndiotactic poly(4-methyl-1-pentene) has also been modeled, showing a different helical conformation and tetragonal unit cell packing . The isotactic poly((R,S)-3-methyl-1-pentene) presents a high degree of disorder due to the random enchainment of enantiomeric monomeric units .
Chemical Reactions Analysis
The chemical reactions involved in the polymerization of 4-methyl-1-pentene have been studied, including the mechanisms of insertion and chain walking, as well as the influence of reaction conditions on the branching degree and type . The cationic polymerization mechanism has been analyzed, suggesting that hydride shift reactions play a significant role in the formation of the polymer structure . Additionally, the reaction of hydrosiloles with nucleophiles has been investigated, providing insights into the reaction mechanisms that could be relevant to the monomeric compound .
Physical and Chemical Properties Analysis
The physical properties of poly(4-methyl-1-pentene), such as its amorphous nature and low glass transition temperature, have been characterized, indicating that the polymers are elastomers . The presence of various types of branches and microstructural units within the polymers has been identified using NMR and other spectroscopic techniques . The polymorphism of isotactic poly(4-methylpentene-1) and the effects of different modifications on the polymer's properties have also been discussed . The introduction of rigid cyclic units into the polymer chains significantly alters the structure and properties, as evidenced by changes in crystallinity and molecular aggregation .
Scientific Research Applications
Dielectric Material in Energy Storage
Poly-4-methyl-1-pentene has been identified as a transparent, isotactic high melting point polymer comparable in dielectric performance to biaxially oriented polypropylene (BOPP), a widely used dielectric material for capacitors. This polymer's suitability for energy storage applications, particularly in electrical capacitors, is highlighted due to its properties such as high energy density, high breakdown strength, low dielectric loss, and high-temperature operability. The industrial sector's demand for capacitors with these characteristics has spurred extensive research, marking poly-4-methyl-1-pentene as a promising matrix material for polymer composites in this field (Ghule, Laad, & Tiwari, 2021).
Cationic Polymerization and Structural Analysis
The cationic polymerization of poly(4-methyl-1-pentene) and its structural characteristics have been explored in various studies. Notably, a 13C nuclear magnetic resonance study revealed unique structural units in poly(4-methyl-1-pentene) polymers, providing insights into the isomerization and polymerization processes. These findings are significant for understanding the molecular architecture and potential applications of this polymer (Mizuno & Kawachi, 1992).
Isomerization Studies
The isomerization of 4-methyl-1-pentene was extensively studied, particularly in relation to nickel-containing catalytic systems. These investigations provided insights into the thermodynamic equilibrium and the influence of various catalysts, contributing to a deeper understanding of chemical reactions and their implications in polymer science (Mitkova, Kurtev, Ganev, & Taube, 1995).
Copolymerization and Polymer Properties
Research has also focused on the copolymerization of 4-methyl-1-pentene with other monomers, exploring the resulting polymer's properties, structure, and crystallinity. These studies are critical for developing new materials with tailored properties for various industrial applications (Mizuno et al., 1992).
Spectroscopic and Structural Investigations
Spectroscopic studies, including UV–Visible and NMR spectroscopy, have been conducted to understand the electronic structure and chemical reactivity of 4-methyl-3-penten-2-one, a compound related to 4-methyl-1-pentene. These investigations provide essential data for the field of chemical analysis and molecular characterization (Arjunan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-methylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOYUTZWILESAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166944 | |
Record name | 1-Penten-3-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Penten-3-one, 4-methyl- | |
CAS RN |
1606-47-9 | |
Record name | 1-Penten-3-one, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Penten-3-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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